![molecular formula C22H24N2O4 B7519572 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione, commonly known as BDB, is a chemical compound that belongs to the family of piperazine derivatives. BDB has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.
作用机制
The exact mechanism of action of BDB is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters in the brain, including serotonin and dopamine. BDB has been shown to increase the levels of these neurotransmitters, which are known to be involved in mood regulation and the pathophysiology of depression and anxiety.
Biochemical and Physiological Effects
BDB has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BDB has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, BDB has been shown to increase the levels of antioxidants, which are involved in protecting cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using BDB in lab experiments is its potential therapeutic applications. BDB has been shown to have antidepressant and anxiolytic effects, making it a promising treatment option for mental health disorders. However, one limitation of using BDB in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of BDB is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for BDB research. One potential direction is to further investigate its therapeutic applications, particularly in the treatment of mental health disorders. Another direction is to explore its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BDB and to identify any potential side effects or limitations.
合成方法
BDB can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole with piperazine, followed by the reaction of the resulting compound with 4-phenylbutane-1,4-dione. The final product is obtained through purification and isolation processes. The synthesis of BDB is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
BDB has been the subject of several scientific studies due to its potential therapeutic applications. One study found that BDB has antidepressant effects in animal models, suggesting that it may be a promising treatment option for depression. Another study found that BDB has anxiolytic effects, meaning that it may be useful in treating anxiety disorders. BDB has also been shown to have anti-inflammatory and antioxidant properties, indicating that it may have potential in the treatment of various inflammatory diseases.
属性
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-19(18-4-2-1-3-5-18)7-9-22(26)24-12-10-23(11-13-24)15-17-6-8-20-21(14-17)28-16-27-20/h1-6,8,14H,7,9-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUXJYUYPFCNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
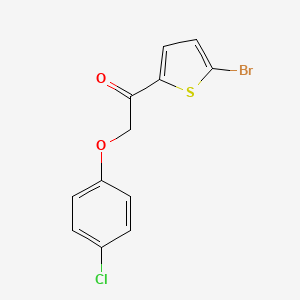

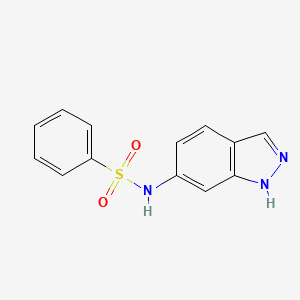
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
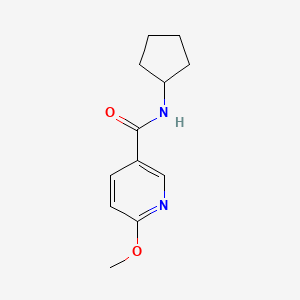
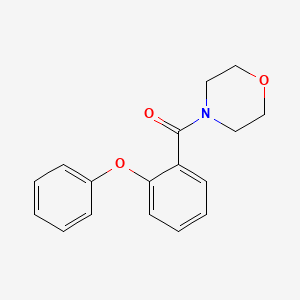

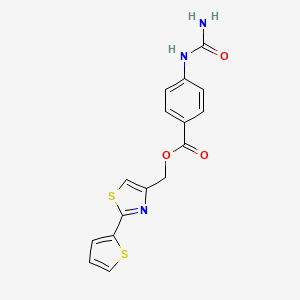
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)